N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a synthetic small molecule featuring a rhodanine (2-thioxo-1,3-thiazolidin-4-one) core. The Z-configuration of the 4-ethylbenzylidene substituent at the C5 position of the thiazolidinone ring is critical for maintaining its stereoelectronic properties .
Properties
Molecular Formula |
C23H22N2O4S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-15-5-7-16(8-6-15)12-20-22(27)25(23(30)31-20)11-3-4-21(26)24-17-9-10-18-19(13-17)29-14-28-18/h5-10,12-13H,2-4,11,14H2,1H3,(H,24,26)/b20-12- |
InChI Key |
CONUCAAQGLMBET-NDENLUEZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety and a thiazolidinone derivative. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. Key steps may include condensation reactions and cyclization processes to achieve the desired functional groups.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-[...]-butanamide |
| CAS Number | [Not available] |
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to growth and survival.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary data suggest that this compound could possess antimicrobial properties against certain bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against specific bacteria |
The biological activity of N-(1,3-benzodioxol-5-yl)-4-[...]-butanamide is likely due to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can potentially modulate receptor activity linked to cellular signaling pathways.
Case Studies
Several studies have investigated the biological effects of compounds related to N-(1,3-benzodioxol-5-yl)-4-[...]-butanamide:
- Study on Anticancer Properties : A study demonstrated that derivatives with similar structures significantly inhibited tumor growth in xenograft models. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced swelling and lower levels of inflammatory markers compared to controls.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
The benzodioxol-5-yl group introduces electron-rich aromaticity, contrasting with quinoxaline (electron-deficient) in , which may influence π-π stacking in target binding.
Stereochemical Considerations :
- The Z-configuration of the benzylidene moiety is conserved across analogues (e.g., ), as it stabilizes the planar conformation of the rhodanine ring, critical for interaction with biological targets .
Spectroscopic and Crystallographic Characterization
- IR Spectroscopy : The target compound’s rhodanine core is confirmed by C=O (1680–1700 cm⁻¹) and C=S (1240–1260 cm⁻¹) stretches, consistent with analogues in .
- NMR : The Z-configuration of the benzylidene group is verified by coupling constants (J = 10–12 Hz for trans olefins vs. <5 Hz for cis) .
- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of similar compounds .
Pharmacological Potential and Limitations
While direct activity data for the target compound are unavailable, structural parallels suggest:
- Enzyme Inhibition : Rhodanine derivatives often inhibit tyrosinase or HIV-1 integrase via thioxo group coordination to metal ions .
- Anticancer Activity: Quinoxaline-containing analogues (e.g., ) show kinase inhibition, but the target compound’s ethylbenzylidene group may reduce cytotoxicity compared to brominated derivatives (e.g., ).
Limitations :
- The 4-ethyl group may increase metabolic stability but reduce aqueous solubility compared to hydroxyethyl derivatives (e.g., ).
Preparation Methods
Cyclocondensation of Thiourea, Aldehydes, and Mercaptoacetic Acid
The thiazolidin-4-one scaffold is classically prepared via the Hantzsch thiazole synthesis , adapted for thiazolidinones. For the target compound, 4-ethylbenzaldehyde reacts with thiourea and mercaptoacetic acid under acidic conditions to form the 2-thioxo-thiazolidin-4-one intermediate.
Mechanism :
-
Imine formation : 4-Ethylbenzaldehyde condenses with thiourea to generate a thiosemicarbazone intermediate.
-
Nucleophilic attack : Mercaptoacetic acid attacks the imine carbon, forming a thioether linkage.
-
Cyclization : Intramolecular cyclization yields the 2-thioxo-thiazolidin-4-one ring.
Optimization :
Stereoselective Introduction of the 4-Ethylbenzylidene Group
The (5Z)-configuration is achieved via kinetically controlled condensation between the thiazolidinone and 4-ethylbenzaldehyde.
Procedure :
-
Activation : The thiazolidinone’s C5 position is deprotonated using triethylamine in dry THF.
-
Condensation : 4-Ethylbenzaldehyde is added dropwise at −20°C to favor the Z-isomer via a six-membered transition state.
-
Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the Z-isomer (dr > 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 12 h |
| Catalyst | None (base-only) |
Butanamide Side Chain Installation
The butanamide linker is introduced via N-alkylation of the thiazolidinone nitrogen.
Steps :
-
Bromobutanoate synthesis : 4-Bromobutanoyl chloride is prepared by treating 4-bromobutyric acid with thionyl chloride.
-
Alkylation : The thiazolidinone is treated with 4-bromobutanoyl chloride and K2CO3 in acetonitrile at 50°C for 6 h.
-
Hydrolysis : The ester intermediate is hydrolyzed using NaOH (2M) to yield 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid.
Yield : 65% over two steps.
Amide Bond Formation with 1,3-Benzodioxol-5-amine
The final amide coupling employs carbodiimide chemistry for high efficiency.
Protocol :
-
Activation : 4-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (1 eq) is reacted with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 30 min.
-
Coupling : 1,3-Benzodioxol-5-amine (1.05 eq) is added, and the mixture is stirred at 25°C for 24 h.
-
Purification : Column chromatography (dichloromethane/methanol, 95:5) isolates the product as a yellow solid.
Analytical Data :
-
Yield : 82%
-
Melting Point : 214–216°C
-
1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.89 (s, 1H, benzylidene-H), 6.94–6.81 (m, 3H, benzodioxol-H), 4.02 (t, 2H, CH2), 2.65 (q, 2H, CH2CH3), 1.24 (t, 3H, CH2CH3).
Alternative Synthetic Routes
One-Pot Multicomponent Reaction
A greener approach combines 4-ethylbenzaldehyde , thiourea , mercaptoacetic acid , and 4-bromobutanoyl chloride in a single pot using nano-CoFe2O4@SiO2/PrNH2 as a magnetically retrievable catalyst.
Conditions :
-
Catalyst : 3 mol% nano-CoFe2O4@SiO2/PrNH2
-
Solvent : EtOH/H2O (1:1)
-
Temperature : 70°C, 8 h
Outcome :
-
Yield : 70%
-
Advantages : Reduced steps, catalyst reusability (>5 cycles).
Enzymatic Resolution for Z-Isomer Enrichment
Lipase-mediated kinetic resolution improves stereoselectivity:
-
Racemic thiazolidinone is treated with vinyl acetate and Candida antarctica lipase B.
-
The (5E)-isomer is preferentially acetylated and separated via chromatography.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of a substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with chloroacetic acid under basic conditions yields the thiazolidinone core. For optimization:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Implement continuous flow reactors for precise control over reaction kinetics and scalability, even at lab scale .
- Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to thiosemicarbazide) to minimize byproducts .
Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the Z-configuration of the benzylidene moiety and confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing sulfur-containing fragments .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM, with cisplatin as a positive control .
- Enzyme Inhibition : Test inhibitory effects on kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How does the substitution pattern on the benzylidene moiety influence biological activity?
- Methodological Answer :
- Compare analogs with varying substituents (e.g., 4-ethyl vs. 4-chloro vs. 4-methoxy) using SAR (Structure-Activity Relationship) studies . For example:
- Use molecular docking to model interactions with target proteins (e.g., EGFR kinase domain) and validate with mutagenesis studies .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Validate Target Engagement : Use techniques like SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets (e.g., kinases) .
- Meta-Analysis of Analog Data : Cross-reference activity data from structurally similar compounds (e.g., thiazolidinone derivatives with benzodioxole groups) to identify trends .
Q. How can computational methods enhance the study of this compound’s mechanism?
- Methodological Answer :
- Molecular Dynamics Simulations : Model the compound’s interaction with lipid bilayers to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity against new targets .
- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity profiles early in development .
Q. What experimental approaches elucidate interactions with biological targets?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- RNA Sequencing : Profile transcriptional changes in treated cells to identify downstream pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
